molecular formula C21H27BrN6O B11324365 4-[4-(4-Bromobenzoyl)piperazin-1-yl]-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine

4-[4-(4-Bromobenzoyl)piperazin-1-yl]-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine

Cat. No.: B11324365
M. Wt: 459.4 g/mol
InChI Key: YFWANSUERVHVBQ-UHFFFAOYSA-N
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Description

4-[4-(4-Bromobenzoyl)piperazin-1-yl]-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine is a complex organic compound that features a piperazine ring, a pyrimidine ring, and a bromobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Bromobenzoyl)piperazin-1-yl]-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine typically involves multiple steps. One common method involves the following steps:

    Formation of the Bromobenzoyl Intermediate: The initial step involves the bromination of benzoyl chloride to form 4-bromobenzoyl chloride.

    Piperazine Derivative Formation: The bromobenzoyl chloride is then reacted with piperazine to form 4-(4-bromobenzoyl)piperazine.

    Pyrimidine Ring Formation: The final step involves the reaction of the piperazine derivative with 2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common industrial techniques include continuous flow synthesis and batch processing.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Bromobenzoyl)piperazin-1-yl]-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine and pyrimidine rings.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to 100°C.

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.

Major Products

    Substitution: Products vary depending on the nucleophile used, resulting in derivatives with different functional groups.

    Oxidation: Oxidation can yield products with additional oxygen-containing functional groups.

    Reduction: Reduction typically results in the formation of amines or alcohols.

Scientific Research Applications

4-[4-(4-Bromobenzoyl)piperazin-1-yl]-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Biological Research: It is used in studies involving receptor binding and enzyme inhibition.

    Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and as a precursor in organic synthesis.

Mechanism of Action

The mechanism of action of 4-[4-(4-Bromobenzoyl)piperazin-1-yl]-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromophenyl)piperazine: Shares the bromobenzoyl group but lacks the pyrimidine ring.

    2-Methyl-4-(4-methylpiperazin-1-yl)pyrimidine: Contains the pyrimidine ring but lacks the bromobenzoyl group.

    Olanzapine: A thienobenzodiazepine derivative with a piperazine ring, used as an antipsychotic.

Uniqueness

4-[4-(4-Bromobenzoyl)piperazin-1-yl]-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine is unique due to its combination of a bromobenzoyl group, a piperazine ring, and a pyrimidine ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H27BrN6O

Molecular Weight

459.4 g/mol

IUPAC Name

(4-bromophenyl)-[4-[2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone

InChI

InChI=1S/C21H27BrN6O/c1-16-23-19(26-9-7-25(2)8-10-26)15-20(24-16)27-11-13-28(14-12-27)21(29)17-3-5-18(22)6-4-17/h3-6,15H,7-14H2,1-2H3

InChI Key

YFWANSUERVHVBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)Br)N4CCN(CC4)C

Origin of Product

United States

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